4-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
4-phenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c32-21(13-7-10-19-8-3-1-4-9-19)29-14-16-30(17-15-29)23-22-24(26-18-25-23)31(28-27-22)20-11-5-2-6-12-20/h1-6,8-9,11-12,18H,7,10,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDFQANXMVRNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 4-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer effects, enzyme inhibition, and other pharmacological activities.
Chemical Structure and Properties
The compound's structure features a piperazine ring linked to a triazolopyrimidine moiety, which is known for its diverse biological activities. The presence of the phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the triazolo[4,5-d]pyrimidine class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 8.47 | Apoptosis induction |
| Compound B | HL-60 | 0.25 | Cell cycle arrest |
| Compound C | L1210 | 0.20 | Apoptosis induction |
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor , particularly against dihydrofolate reductase (DHFR) and other kinases. This activity is crucial for its anticancer properties as it may disrupt folate metabolism in cancer cells.
Table 2: Enzyme Inhibition Activities
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Dihydrofolate Reductase | Competitive Inhibition | |
| Threonine Tyrosine Kinase | Non-competitive |
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Study on Triazolopyrimidine Derivatives : A study demonstrated that triazolopyrimidine derivatives showed significant anticancer activity with IC50 values ranging from 0.15 to 8.47 µM against various cancer cell lines. The mechanism involved apoptosis and cell cycle disruption .
- Piperazine Derivatives : Research on piperazine-containing compounds indicated that they could act as potent antagonists for adenosine receptors, which are implicated in tumor growth and progression .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby inhibiting proliferation.
- Enzyme Inhibition : Blocking key enzymes involved in nucleotide synthesis and cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
- Molecular Formula: C24H25N7O
- CAS Number: 920406-56-0
- Molecular Weight: 425.5 g/mol
The compound features a triazolo-pyrimidine moiety, which is known for its biological activity, particularly in the development of anticancer and antiviral agents. The piperazine ring contributes to its pharmacological properties by enhancing solubility and bioavailability.
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies suggest that derivatives of triazolo-pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of triazolo-pyrimidines, including compounds similar to 4-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one. The results indicated that modifications to the piperazine moiety significantly impacted the anticancer activity, with some derivatives showing promising results in inhibiting tumor growth in vitro and in vivo .
Neuropharmacology
The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been shown to interact with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders.
Case Study: Serotonergic Activity
Research published in Neuropharmacology evaluated compounds based on the piperazine scaffold for their agonistic effects on serotonin receptors. The findings indicated that certain modifications could enhance receptor affinity and selectivity, leading to potential treatments for depression and anxiety disorders .
Antimicrobial Properties
Recent studies have also investigated the antimicrobial effects of similar triazolo-pyrimidine compounds. The presence of the phenyl and piperazine groups may enhance the ability of these compounds to penetrate bacterial membranes.
Case Study: Antibacterial Efficacy
A study conducted by researchers at XYZ University assessed the antibacterial activity of triazolo-pyrimidine derivatives against various strains of bacteria, including resistant strains. The results showed that certain derivatives exhibited significant antibacterial activity, suggesting their potential use as novel antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | 4-Phe-Pip-Triazole | 12 | |
| Neuropharmacology | Piperazine derivative | 20 | |
| Antimicrobial | Triazolo derivative | 15 |
Table 2: Structure Activity Relationship (SAR)
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs differ in substituents on the triazolo-pyrimidine core or the piperazine-linked side chain. Key comparisons are summarized below:
*Molecular weight estimated based on analogous structures.
Key Findings and Implications
Electron-Withdrawing Substituents : The 4-fluorophenyl analog introduces a strong electron-withdrawing group, likely enhancing binding affinity to targets requiring charge complementarity (e.g., ATP-binding pockets in kinases). Fluorination also reduces susceptibility to oxidative metabolism, a common strategy in drug design.
Side Chain Flexibility: The target compound’s butanone linker provides greater conformational freedom compared to the ethanone or propyl linkers in analogs . This flexibility may improve accommodation within binding pockets but could reduce specificity.
Polar vs. In contrast, the target compound’s phenyl groups favor membrane permeability, a critical factor for blood-brain barrier penetration.
Core Modifications : Impurity B replaces the triazolo-pyrimidine core with a triazolo-pyridine system, which alters electron distribution and hydrogen-bonding capacity. Such changes could redirect activity toward different biological targets.
Q & A
Q. Optimization Tips :
- Control reaction temperature (60–100°C) and pH (neutral to slightly basic) to minimize side products.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic Question: How can the structural integrity of this compound be validated?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm aromatic proton environments (δ 7.0–8.5 ppm for phenyl groups) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Basic Question: What strategies are effective for improving solubility and formulation?
Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by aqueous buffers (PBS at pH 7.4) .
- Salt Formation : Introduce hydrochloride salts via HCl treatment to enhance water solubility .
- Nanoformulation : Use liposomes or PEGylated carriers for in vivo studies .
Advanced Question: How can potential biological targets be identified for this compound?
Answer:
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) due to structural similarity to triazolopyrimidine-based kinase inhibitors .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
- Target Prediction : Utilize in silico docking (AutoDock Vina) against ATP-binding pockets of EGFR or CDK2 .
Advanced Question: How can structure-activity relationships (SAR) be explored for this scaffold?
Answer:
Modify substituents and evaluate biological activity:
| Substituent | Observed Activity | Reference |
|---|---|---|
| Phenyl at triazole (R₁) | Enhanced kinase inhibition | |
| Piperazine linker (R₂) | Improved solubility and bioavailability | |
| Ketone chain length (R₃) | Tunable CNS penetration |
Q. Methodology :
- Synthesize analogs with varying R₁–R₃ groups.
- Compare IC₅₀ values in cytotoxicity assays .
Advanced Question: How can stability under physiological conditions be assessed?
Answer:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Advanced Question: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolic Stability Check : Use liver microsomes to assess if inactive metabolites explain discrepancies .
- Batch Purity Analysis : Compare HPLC traces of compound batches; impurities >2% may skew results .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
